4-Hydroxy-1-methyl-2-pyridone

Catalog No.
S1785474
CAS No.
40357-87-7
M.F
C6H7NO2
M. Wt
125.127
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-1-methyl-2-pyridone

CAS Number

40357-87-7

Product Name

4-Hydroxy-1-methyl-2-pyridone

IUPAC Name

4-hydroxy-1-methylpyridin-2-one

Molecular Formula

C6H7NO2

Molecular Weight

125.127

InChI

InChI=1S/C6H7NO2/c1-7-3-2-5(8)4-6(7)9/h2-4,8H,1H3

InChI Key

ISFRSMMUUQWJCU-UHFFFAOYSA-N

SMILES

CN1C=CC(=CC1=O)O

Synonyms

4-Hydroxy-1-methyl-2(1H)-pyridinone; 4-Hydroxy-1-methyl-1H-pyridin-2-one; 4-Hydroxy-1-methylpyridin-2(1H)-one

4-Hydroxy-1-methyl-2-pyridone is an organic compound with the molecular formula C₆H₇NO₂. It features a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 1-position. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique structural properties and biological activities.

, notably:

  • Condensation Reactions: It can react with various aldehydes to form bis-pyridones and other derivatives. For instance, reactions with α,β-unsaturated aldehydes yield condensed pyran derivatives .
  • Diels-Alder Reactions: The compound has been shown to undergo Diels-Alder reactions, which are useful in synthesizing complex cyclic structures .
  • Functionalization: It can be functionalized through reactions with malononitriles and cyanoacrylic esters, leading to the formation of 4H-pyrano[3,2-c]pyridines .

4-Hydroxy-1-methyl-2-pyridone exhibits various biological activities:

  • Phytotoxicity: Studies indicate that this compound has selective phytotoxic effects against certain plant species, making it a candidate for developing herbicides .
  • Antifungal Properties: Some derivatives of 4-hydroxy-1-methyl-2-pyridone have demonstrated fungistatic activity against pathogens like Aspergillus fumigatus .
  • Potential Medicinal Uses: Its structural analogs are being explored for their therapeutic potential, particularly in treating fungal infections and other diseases due to their biological activity .

Several methods exist for synthesizing 4-hydroxy-1-methyl-2-pyridone:

  • Condensation of Dehydroacetic Acid: Commercial dehydroacetic acid can be converted into 4-hydroxy-6-methylpyridin-2(1H)-one through a condensation reaction with aldehydes under controlled conditions, yielding high purity products .
  • Reflux Methods: The compound can also be synthesized by refluxing 4-hydroxy-6-methylpyridin-2(1H)-one with various reagents such as piperidine in ethanol or methanol solutions .
  • Diels-Alder Reaction: This method involves reacting 1-methyl-2(1H)-pyridone with maleic anhydride to yield the desired product in moderate yields .

The applications of 4-hydroxy-1-methyl-2-pyridone span several fields:

  • Agriculture: Its phytotoxic properties make it a candidate for herbicide development.
  • Pharmaceuticals: The compound and its derivatives are being researched for their antifungal and potential therapeutic properties.
  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds.

Research on interaction studies involving 4-hydroxy-1-methyl-2-pyridone has indicated its potential to interact with various biological targets:

  • Fungal Inhibitors: Studies have shown that certain derivatives possess selective activity against fungal strains, suggesting a mechanism of action that warrants further investigation .
  • Plant Interactions: The phytotoxic effects observed indicate interactions at cellular levels within plant species, influencing growth and development .

Several compounds share structural similarities with 4-hydroxy-1-methyl-2-pyridone. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
3-HydroxypyridineHydroxyl group at the 3-positionMore soluble in water; less phytotoxicity
2-HydroxyquinolineHydroxyl group at the 2-positionExhibits different reactivity patterns
6-Hydroxypicolinic AcidHydroxyl group at the 6-positionKnown for chelating metal ions
4-Hydroxy-6-methylpyridin-2(1H)-oneMethyl group at the 6-positionExhibits significant phytotoxic activity

The unique combination of functional groups in 4-hydroxy-1-methyl-2-pyridone contributes to its distinct biological activities and chemical reactivity compared to these similar compounds.

XLogP3

-0.2

Dates

Modify: 2023-08-15

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